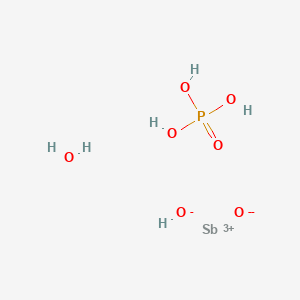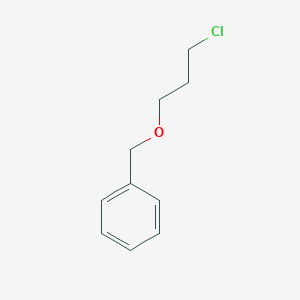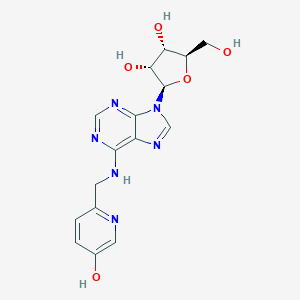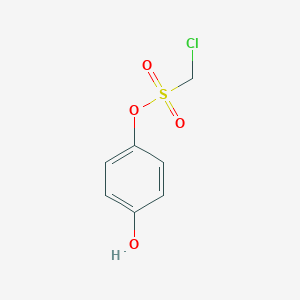
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine (D-GKTPWV) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is composed of nine amino acids and is commonly used as a fluorescent probe due to its unique properties. In
科学的研究の応用
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has a wide range of applications in scientific research, including:
1. Fluorescent Probe: this compound is commonly used as a fluorescent probe due to its unique fluorescence properties. It emits a strong fluorescence signal when excited with UV light, making it an ideal tool for studying biological processes.
2. Protein Binding: this compound has been used to study protein-protein interactions and protein-ligand binding. Its ability to bind to specific proteins makes it a valuable tool for drug discovery and development.
3. Cell Imaging: this compound can be used to label cells for imaging studies. Its fluorescent properties allow researchers to visualize specific cells and study their behavior in real-time.
作用機序
The mechanism of action of Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine is not fully understood. However, it is known that the peptide binds to specific proteins and can be used to study protein-protein interactions and protein-ligand binding. The fluorescent properties of this compound allow researchers to visualize these interactions in real-time, providing valuable insights into biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in lab experiments. It is well-tolerated by cells and does not appear to have any toxic effects at the concentrations used in research studies.
実験室実験の利点と制限
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has several advantages for lab experiments, including:
1. Fluorescent Properties: this compound emits a strong fluorescence signal when excited with UV light, making it an ideal tool for studying biological processes.
2. Protein Binding: this compound has a high affinity for specific proteins, making it a valuable tool for studying protein-protein interactions and protein-ligand binding.
3. Minimal Biochemical and Physiological Effects: this compound has been shown to have minimal biochemical and physiological effects in lab experiments, making it a safe and well-tolerated tool for research studies.
However, there are also some limitations to using this compound in lab experiments, including:
1. Limited Applications: this compound is primarily used as a fluorescent probe and for studying protein-protein interactions and protein-ligand binding. Its applications are limited compared to other research tools.
2. Cost: The synthesis of this compound can be expensive, which may limit its use in some research studies.
将来の方向性
There are several future directions for research on Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine, including:
1. Development of New Fluorescent Probes: Researchers are exploring ways to modify this compound to create new fluorescent probes with enhanced properties.
2. Drug Discovery: this compound can be used to study protein-ligand binding, making it a valuable tool for drug discovery and development.
3. Cell Imaging: Researchers are exploring ways to use this compound to label cells for imaging studies, which could provide valuable insights into cellular behavior.
4. Disease Diagnosis: this compound has the potential to be used as a diagnostic tool for certain diseases, such as cancer, by targeting specific proteins associated with the disease.
Conclusion:
This compound (this compound) is a synthetic peptide that has a wide range of applications in scientific research. Its unique fluorescent properties and ability to bind to specific proteins make it a valuable tool for studying biological processes. While there are some limitations to using this compound in lab experiments, its potential applications in drug discovery, cell imaging, and disease diagnosis make it an exciting area of research for the future.
合成法
The synthesis of Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine involves the use of solid-phase peptide synthesis (SPPS) methods. This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling reagent, and the peptide chain is elongated by adding the activated amino acid to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
特性
| 124479-70-5 | |
分子式 |
C53H68N10O11S |
分子量 |
1053.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C53H68N10O11S/c1-31(2)47(53(71)72)61-50(68)42(28-34-29-55-39-16-7-6-13-36(34)39)60-51(69)44-19-12-26-63(44)52(70)32(3)57-49(67)41(27-33-21-23-35(64)24-22-33)59-48(66)40(17-8-9-25-54)58-46(65)30-56-75(73,74)45-20-11-14-37-38(45)15-10-18-43(37)62(4)5/h6-7,10-11,13-16,18,20-24,29,31-32,40-42,44,47,55-56,64H,8-9,12,17,19,25-28,30,54H2,1-5H3,(H,57,67)(H,58,65)(H,59,66)(H,60,69)(H,61,68)(H,71,72)/t32-,40-,41-,42-,44-,47-/m0/s1 |
InChIキー |
KKOONAHNRSCASL-PLDYQYHKSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
| 124479-70-5 | |
配列 |
GKYAPWV |
同義語 |
dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine Dns-GLTAPTV Dns-Gly-Lys-Tyr-Ala-Pro-Trp-Val |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





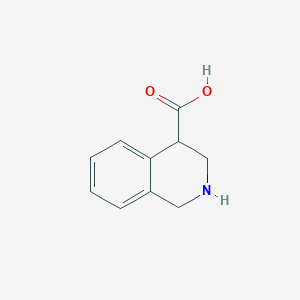


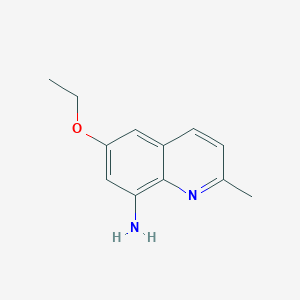
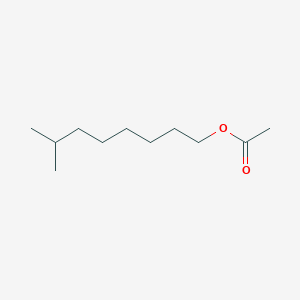
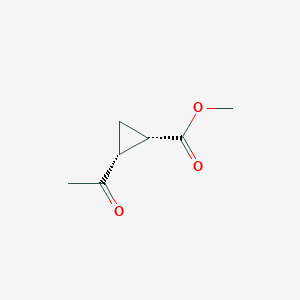
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
